![molecular formula C12H20O B14360445 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one CAS No. 93175-57-6](/img/structure/B14360445.png)
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one, also known as 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with the molecular formula C13H22O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of cyclopentadiene with noncyclic olefins such as isobutylene. This reaction forms bicyclo[2.2.1]heptene derivatives, which are then isomerized in the presence of an isomerization catalyst to produce the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as cyanide ion (CN-), halide ions (Cl-, Br-, I-), and methanol (CH3OH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of lubricants and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the formation of final products. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbicyclo[2.2.1]heptan-2-one: Similar in structure but with an ethyl group instead of a dimethylpropyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with a similar bicyclic structure but different substituents.
Bicyclo[3.1.1]heptan-3-one, 2-(2,2-dimethylpropyl)-6,6-dimethyl-: Another bicyclic ketone with a different ring structure and substituents.
Uniqueness
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
93175-57-6 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)7-10-8-4-5-9(6-8)11(10)13/h8-10H,4-7H2,1-3H3 |
InChI Key |
RAMRLZYWUDLWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
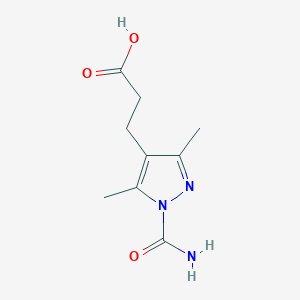
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
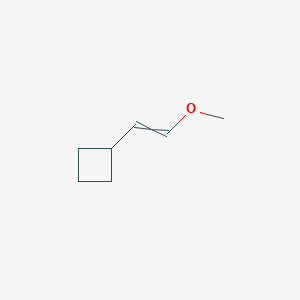
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
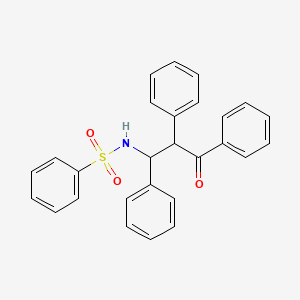
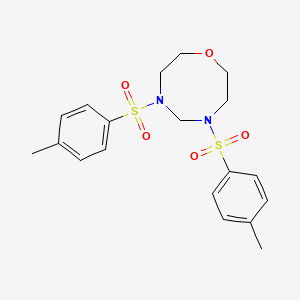
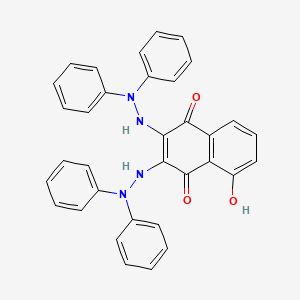
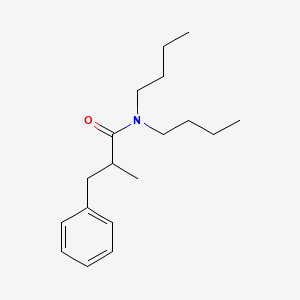
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
